molecular formula C13H10ClNO B12452642 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol CAS No. 6272-16-8

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol

Cat. No.: B12452642
CAS No.: 6272-16-8
M. Wt: 231.68 g/mol
InChI Key: UXMPGVPZJQOWAF-UHFFFAOYSA-N
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Description

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is a Schiff base compound, characterized by the presence of an imine group (-C=N-) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their biological activities such as antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, enhancing its biological activity. The compound can also interact with cellular components, leading to the disruption of microbial cell walls or inhibition of enzyme activity, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol
  • 4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenol
  • 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxyphenyl

Uniqueness

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is unique due to the presence of the 2-chlorophenyl group, which enhances its antimicrobial and antifungal properties compared to similar compounds. The specific substitution pattern on the phenyl ring also contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

6272-16-8

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10ClNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-9,16H

InChI Key

UXMPGVPZJQOWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)Cl

Origin of Product

United States

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